![molecular formula C16H17N3O3 B13454353 3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)
3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a piperidine-2,6-dione moiety. The presence of multiple nitrogen atoms and a keto group in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce alkyl or aryl groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Biology: It has been investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and piperidine-2,6-dione analogs. Examples include:
Pyrrolo[2,3-b]quinoline: Another heterocyclic compound with a similar core structure but different substituents.
Piperidine-2,6-dione derivatives: Compounds with variations in the substituents on the piperidine ring.
Uniqueness
What sets 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione apart is its unique combination of the pyrroloquinoline core and the piperidine-2,6-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c20-14-4-3-13(15(21)18-14)19-8-10-6-9-2-1-5-17-12(9)7-11(10)16(19)22/h6-7,13,17H,1-5,8H2,(H,18,20,21) |
InChI-Schlüssel |
KQJHWZABWSHAOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2NC1)C(=O)N(C3)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




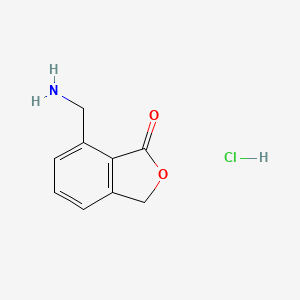
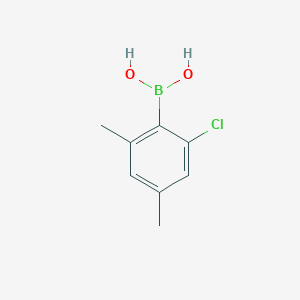
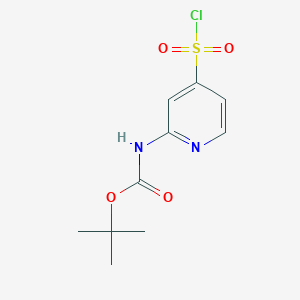
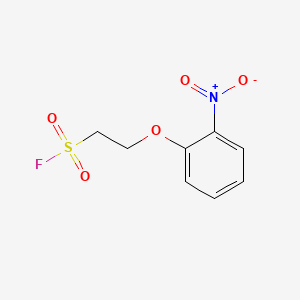
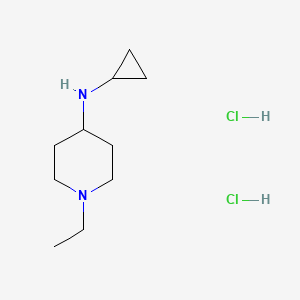
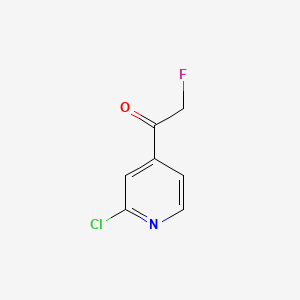
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
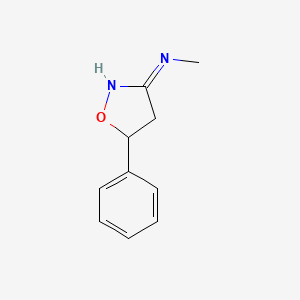
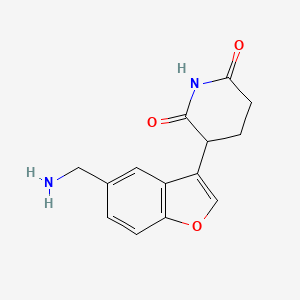

![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
